molecular formula C13H14O2 B14369437 2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- CAS No. 94348-71-7

2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)-

Cat. No.: B14369437
CAS No.: 94348-71-7
M. Wt: 202.25 g/mol
InChI Key: DUZISBIEADIXQP-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C13H14O2. It contains a cyclohexenone ring substituted with a hydroxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a hydroxyphenylmethyl reagent under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes, such as the use of vanadium catalysts for the oxidation of cyclohexene derivatives. These methods are designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 2-(hydroxyphenylmethyl)- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its potential for diverse applications in various fields .

Properties

CAS No.

94348-71-7

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-8,13,15H,4-5,9H2

InChI Key

DUZISBIEADIXQP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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